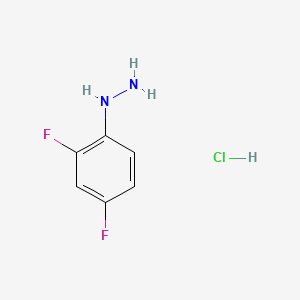

2,4-Difluorophenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,4-difluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMNNSRHAVREBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369833 | |

| Record name | 2,4-Difluorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40594-29-4, 51523-79-6 | |

| Record name | 1-(2,4-Difluorophenyl)hydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40594-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluorophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of 2,4-Difluorophenylhydrazine Hydrochloride in Modern Drug Discovery and Agrochemical Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Difluorophenylhydrazine hydrochloride has emerged as a pivotal building block in synthetic chemistry, primarily owing to its role as a precursor to a variety of heterocyclic compounds. This technical guide provides an in-depth exploration of its applications, focusing on its utility in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into the phenyl ring of this hydrazine derivative imparts unique physicochemical properties to the resulting molecules, often enhancing their metabolic stability, binding affinity, and overall efficacy.

Core Application: The Fischer Indole Synthesis

The most prominent application of this compound is in the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed by the condensation of 2,4-Difluorophenylhydrazine with an aldehyde or a ketone. The resulting 5,7-difluoroindole scaffold is a key feature in numerous biologically active compounds.

Experimental Protocol: Fischer Indole Synthesis of 5,7-Difluoro-2-methyl-1H-indole

This protocol outlines a general procedure for the synthesis of a 5,7-difluoroindole derivative using acetone as the carbonyl component.

Materials:

-

This compound

-

Acetone

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalysts like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Hydrazone Formation: this compound is dissolved in a suitable solvent, such as ethanol. An equimolar amount of acetone is added to the solution. The reaction mixture is stirred at room temperature. The formation of the corresponding phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Indolization: Once the hydrazone formation is complete, the acid catalyst (e.g., a few drops of concentrated H₂SO₄) is carefully added to the reaction mixture. The mixture is then heated to reflux. The progress of the indolization is monitored by TLC.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the pure 5,7-difluoro-2-methyl-1H-indole.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

| This compound | Acetone | H₂SO₄ | Ethanol | Reflux | 4-8 hours | 75-85 |

| This compound | Cyclohexanone | PPA | Toluene | 110 °C | 6-12 hours | 70-80 |

| This compound | Ethyl pyruvate | ZnCl₂ | Acetic Acid | 100 °C | 3-6 hours | 65-75 |

Note: The reaction conditions and yields are generalized and may vary depending on the specific substrate and scale of the reaction. Researchers should refer to specific literature for detailed optimization.

Applications in Pharmaceutical Research

The 5,7-difluoroindole moiety, readily accessible through the Fischer indole synthesis with this compound, is a privileged scaffold in medicinal chemistry. The fluorine atoms can significantly enhance the binding affinity of the molecule to its biological target and improve its pharmacokinetic profile.

Kinase Inhibitors

A significant area of application for this compound is in the development of kinase inhibitors for cancer therapy. Several classes of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Src kinase, are crucial targets in oncology.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibiting VEGFR-2 can effectively cut off the blood supply to tumors. 5,7-difluoroindole derivatives have shown potent inhibitory activity against VEGFR-2.

Below is a simplified representation of the VEGFR-2 signaling pathway, which is a target for compounds synthesized from this compound.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

The Epidermal Growth Factor Receptor (EGFR) and the non-receptor tyrosine kinase Src are often co-activated in various cancers, leading to increased tumor progression and resistance to therapy. Dual inhibitors targeting both kinases are therefore of significant interest. Indole derivatives synthesized from this compound have been investigated for this dual inhibitory activity.

The following diagram illustrates the interconnected EGFR and Src signaling pathways.

Caption: EGFR-Src Signaling Pathway and Inhibition.

Agrochemical Applications

Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of modern agrochemicals. The resulting fluorinated heterocyclic compounds can act as potent and selective herbicides, insecticides, and fungicides. The presence of fluorine can enhance the environmental stability and target specificity of these molecules, leading to more effective and safer crop protection solutions.

Conclusion

This compound is a versatile and highly valuable reagent for the synthesis of fluorinated heterocyclic compounds. Its primary application in the Fischer indole synthesis provides a direct route to 5,7-difluoroindoles, a core structure in many biologically active molecules. For researchers and professionals in drug discovery and agrochemical development, a thorough understanding of the synthetic utility of this compound is essential for the design and creation of next-generation therapeutic agents and crop protection chemicals. The continued exploration of derivatives from this key intermediate promises to yield novel compounds with enhanced efficacy and improved safety profiles.

References

Physical and chemical properties of 2,4-Difluorophenylhydrazine hydrochloride.

An In-depth Technical Guide to 2,4-Difluorophenylhydrazine Hydrochloride

Introduction

This compound (CAS No: 51523-79-6) is a fluorinated aromatic hydrazine derivative that serves as a critical building block in synthetic organic chemistry. Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring, enhance its reactivity and stability, making it a valuable intermediate in the development of novel compounds.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, characterization methodologies, and safety information, tailored for researchers and professionals in drug discovery and chemical development. Its applications are notable in the synthesis of pharmaceuticals, particularly anti-cancer agents, and in the formulation of agrochemicals like pesticides and herbicides.[1]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₆F₂N₂·HCl | [1][2] |

| Molecular Weight | 180.58 g/mol | [1][2][3] |

| Appearance | White to light yellow to dark green powder/crystal | [1] |

| Melting Point | 227 - 249 °C | [1] |

| Purity | ≥ 97% (Assay by titration) | [1] |

| Storage Conditions | Store at 2 - 8 °C, protected from light and air. |[1][4] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 51523-79-6 | [1][2][3] |

| PubChem CID | 2733301 | [1][3] |

| MDL Number | MFCD00013383 | [1] |

| EC Number | 627-383-2 | [3] |

| Synonyms | (2,4-difluorophenyl)hydrazine;hydrochloride |[1][3] |

Reactivity and Stability

This compound is a stable compound under recommended storage conditions but can be sensitive to light and air.[1][4] The presence of electron-withdrawing fluorine atoms enhances the reactivity of the hydrazine moiety, making it a versatile reagent in various chemical transformations.[1]

-

Synthetic Applications : It is a key intermediate for synthesizing heterocyclic compounds, such as pyrazoles and indoles, which are common scaffolds in pharmaceutically active molecules.[5]

-

Hazardous Reactions : No hazardous reactions have been reported under normal processing conditions.[6]

-

Hazardous Combustion Products : In the event of a fire, it may decompose to produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (HF), and hydrogen chloride gas.[6]

Workflow for Physicochemical Characterization

The comprehensive analysis of a chemical intermediate like this compound follows a logical workflow to ensure its identity, purity, and suitability for further use. The diagram below illustrates a standard procedure for such a characterization.

Caption: Logical workflow for the characterization of a chemical intermediate.

Experimental Methodologies

While specific, detailed protocols for this compound are proprietary to manufacturers, the following section outlines the standard experimental methodologies used for its characterization.

Purity Determination by Titration

Purity is often quantified using an acid-base or redox titration, as indicated by "Assay by titration".[1]

-

Preparation : A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., deionized water or ethanol).

-

Titration : The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) or an oxidizing agent. An appropriate indicator or a pH meter is used to determine the equivalence point.

-

Calculation : The purity of the sample is calculated based on the stoichiometry of the reaction and the volume of titrant consumed.

Melting Point Determination

The melting point range provides a quick indication of purity. A sharp melting range typically signifies high purity.

-

Sample Preparation : A small amount of the crystalline powder is packed into a capillary tube.

-

Analysis : The capillary tube is placed in a melting point apparatus.

-

Measurement : The temperature is slowly increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure. Public databases and suppliers indicate the availability of NMR and IR spectra for this compound.[3][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of signals confirm the presence of the difluorophenyl ring and the hydrazine moiety.[7]

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Characteristic absorption bands for N-H stretching (hydrazine), C-F stretching (fluorine substituents), and aromatic C-H and C=C vibrations would be expected.[3]

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3][8] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [3][8] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [3][8] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][8] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |[3][8] |

Recommended Handling Procedures :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[6][8]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[4][6][8] For operations that may generate dust, a NIOSH/MSHA-approved respirator is recommended.[6]

-

First Aid : In case of contact with eyes, rinse cautiously with water for several minutes.[6][8] If on skin, wash with plenty of soap and water.[6][8] If inhaled, move the person to fresh air.[6][8] If swallowed, rinse mouth and call a POISON CENTER or doctor.[6][8]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H7ClF2N2 | CID 2733301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. riccachemical.com [riccachemical.com]

- 5. 2-Fluorophenylhydrazine hydrochloride CAS#: 2924-15-4 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound(51523-79-6) 1H NMR spectrum [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2,4-Difluorophenylhydrazine Hydrochloride: Molecular Structure, Weight, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylhydrazine hydrochloride is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including anti-cancer agents and herbicides.[1] This technical guide provides a comprehensive overview of its molecular structure, molecular weight, key physicochemical properties, and a detailed examination of its synthesis and application in the renowned Fischer indole synthesis.

Molecular Structure and Properties

The molecular structure of this compound consists of a 2,4-difluorophenyl group attached to a hydrazine moiety, which is protonated to form the hydrochloride salt. The presence of the electronegative fluorine atoms significantly influences the reactivity and physicochemical properties of the molecule.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆F₂N₂·HCl |

| Molecular Weight | 180.58 g/mol [1][2] |

| CAS Number | 51523-79-6[1] |

| Appearance | White to light yellow or dark green powder/crystal[1] |

| Melting Point | 227 - 249 °C[1] |

| IUPAC Name | (2,4-difluorophenyl)hydrazine;hydrochloride[2] |

| Synonyms | 2,4-Difluorohydrazinobenzene hydrochloride[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,4-difluoroaniline. The general procedure involves:

-

Diazotization: 2,4-difluoroaniline is treated with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). This reaction converts the primary amine group into a diazonium salt.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride in concentrated hydrochloric acid or sodium sulfite. The hydrochloride salt of the product precipitates from the reaction mixture and can be isolated by filtration.

A detailed experimental protocol, adapted from the synthesis of similar phenylhydrazines, is as follows:

Materials:

-

2,4-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

Dissolve 2,4-difluoroaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of the reducing agent (e.g., tin(II) chloride in concentrated HCl).

-

Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, while maintaining a low temperature.

-

After the addition is complete, continue to stir the reaction mixture for a specified time to allow for the complete reduction to the hydrazine.

-

-

Isolation:

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold water or a suitable solvent to remove impurities.

-

Dry the product under vacuum to obtain the final crystalline solid.

-

Applications in Organic Synthesis

A primary application of this compound is as a key reactant in the Fischer indole synthesis . This reaction is a versatile and widely used method for the synthesis of indole derivatives, which are prevalent scaffolds in many pharmaceutical agents.

Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst to form an indole.

Experimental Workflow:

-

Hydrazone Formation: this compound is first neutralized to the free base and then condensed with an aldehyde or ketone to form the corresponding phenylhydrazone.

-

Acid-Catalyzed Rearrangement: The phenylhydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) and heated. This induces a[3][3]-sigmatropic rearrangement, followed by the elimination of ammonia, to yield the final indole product.

Mandatory Visualizations

Caption: Molecular Structure of this compound.

Caption: General Synthesis Workflow for this compound.

Caption: Logical Workflow of the Fischer Indole Synthesis.

References

Solubility Profile of 2,4-Difluorophenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Difluorophenylhydrazine hydrochloride in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes existing qualitative information for the target compound and relevant quantitative and qualitative data for structurally similar compounds. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a fluorinated aromatic hydrazine derivative used as a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its chemical structure, featuring a difluorinated phenyl ring, imparts unique properties that are leveraged in drug discovery and development. Understanding its solubility is critical for reaction optimization, purification, formulation, and conducting biological assays.

Solubility Data

A thorough review of available literature indicates a scarcity of precise quantitative solubility data for this compound. The available qualitative information is summarized below. To provide a broader context, solubility information for the parent compound, phenylhydrazine hydrochloride, is also included.

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Class | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Slightly Soluble | [1] |

| Methanol | Protic Polar | Slightly Soluble | [1] |

Table 2: Solubility of Phenylhydrazine Hydrochloride (Parent Compound)

| Solvent | Chemical Class | Qualitative/Quantitative Solubility | Source |

| Water | Protic Polar | Soluble | [2] |

| Ethanol | Protic Polar | Soluble | [2] |

| Other Polar Solvents | - | Soluble | [2] |

It is important to note that the solubility of hydrazine derivatives can be influenced by factors such as temperature, pH, and the presence of other solutes.

Experimental Protocols for Solubility Determination

To empower researchers to determine the precise solubility of this compound in their solvent systems of interest, two common experimental protocols are detailed below: the Shake-Flask Method for thermodynamic solubility and a general procedure for qualitative solubility assessment.

Shake-Flask Method for Quantitative Thermodynamic Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials:

-

This compound

-

High-purity solvent of choice

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or other suitable analytical instrument

-

Vials with screw caps

Procedure:

-

Add an excess amount of this compound to a vial. The excess solid should be visually apparent.

-

Pipette a precise volume of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). The equilibration time should be determined empirically.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To remove any undissolved solid, centrifuge the sample and/or filter it through a syringe filter.

-

Dilute the clear, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV.

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

General Method for Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain. The solution may appear hazy or contain visible solid.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear with the solid settled at the bottom.

-

-

If the compound appears insoluble at room temperature, the mixture can be gently warmed to assess the effect of temperature on solubility. Note any changes upon heating and subsequent cooling.

-

Record the observations for each solvent tested.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the thermodynamic solubility of a chemical compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

References

Spectral Analysis of 2,4-Difluorophenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-Difluorophenylhydrazine hydrochloride (CAS No: 51523-79-6), a key intermediate in pharmaceutical and agrochemical research. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for these analyses, and presents a logical workflow for spectral data acquisition and interpretation.

Data Presentation

The following tables summarize the available quantitative spectral data for this compound. It is important to note that while spectral data for this compound are referenced in several databases, complete, publicly accessible datasets with full peak assignments are limited. The information presented here is compiled from available sources and typical spectral ranges for analogous compounds.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Note: ¹H NMR spectra are available from sources such as Sigma-Aldrich, however, specific chemical shifts and coupling constants were not found in the provided search results.[1][2]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: ¹³C NMR spectra are available from sources like Sigma-Aldrich, with DMSO-d6 being a reported solvent.[1][3] However, specific chemical shifts were not located in the search results.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not available in search results | N-H stretch | |

| Aromatic C-H stretch | ||

| C=C aromatic ring stretch | ||

| C-N stretch | ||

| C-F stretch |

Note: IR spectra have been recorded on instruments such as the Bruker Tensor 27 FT-IR using techniques like ATR-Neat or KBr pellet.[2] While the existence of the spectra is confirmed, a detailed list of absorption peaks is not publicly available in the search results.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results | [M]+• | |

| Fragmentation Ions |

Note: Specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, were not found in the provided search results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on generally accepted practices for the analysis of aromatic hydrazine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed.

-

The sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is a common solvent for this compound.[3]

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of an internal standard, typically Tetramethylsilane (TMS), may be added to reference the chemical shifts to 0.00 ppm.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[2]

Methodology (Attenuated Total Reflectance - ATR):

-

A background spectrum of the clean ATR crystal (e.g., diamond) is collected.

-

A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for instance, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

Sample Preparation (for ESI):

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused into the mass spectrometer.

Experimental Conditions (Typical for ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions.

-

Mass Range: Scanned over a range appropriate for the expected molecular weight (e.g., 50-500 m/z).

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

References

Stability and Recommended Storage of 2,4-Difluorophenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Difluorophenylhydrazine hydrochloride (CAS Number: 51523-79-6). The information presented herein is intended to ensure the integrity and reliability of this compound in research and development settings. This document outlines key stability characteristics, recommended storage protocols, and methodologies for assessing the compound's stability profile, drawing from established principles of chemical stability testing.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₆F₂N₂ · HCl |

| Molecular Weight | 180.58 g/mol [1] |

| Appearance | White to light yellow to dark green powder to crystal |

| Melting Point | 227 - 249 °C |

| Solubility | Soluble in water. |

| Purity | ≥ 97% (Assay by titration) |

Recommended Storage and Handling

To maintain the quality and stability of this compound, the following storage and handling conditions are recommended:

-

Temperature: Store refrigerated at 2 - 8 °C.

-

Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.

-

Light Protection: Protect from direct sunlight and strong artificial light, as the compound may be light-sensitive.

-

Ventilation: Store in a dry and well-ventilated place.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[2]

Stability Profile

While specific kinetic data for the degradation of this compound is not extensively available in public literature, the stability profile can be inferred from the chemical properties of arylhydrazines and fluorinated aromatic compounds. The compound is generally stable under recommended storage conditions. However, it is susceptible to degradation under certain stress conditions.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

-

Oxidation: Phenylhydrazines are susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents.[3][4] This can lead to the formation of various degradation products, including diazonium salts and other colored impurities. The oxidation can be autocatalytic in nature.[3]

-

Hydrolysis: While generally stable, prolonged exposure to highly acidic or alkaline conditions at elevated temperatures may lead to hydrolysis of the hydrazine moiety. Hydrazones, which can be formed from hydrazines, are known to be labile to hydrolysis, and this process is often catalyzed by acid.[2]

-

Photodegradation: Aromatic compounds, particularly those with activating groups, can be susceptible to photodegradation upon exposure to UV or visible light. Fluorinated aromatic compounds can undergo photolysis, which may involve the cleavage of the carbon-fluorine bond or other photochemical reactions.[5]

-

Thermal Decomposition: At temperatures exceeding its melting point, thermal decomposition is expected to occur. Thermal decomposition of similar hydrazine derivatives can lead to the release of nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride gas.

A logical diagram illustrating the potential degradation pathways is provided below.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method. The following is a general protocol based on ICH guidelines.

Forced Degradation Study Protocol

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

Materials:

-

This compound (at least 3 batches)

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer

Equipment:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Photostability chamber

-

Temperature and humidity-controlled stability chambers

-

pH meter

-

Analytical balance

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl at room temperature and 60°C.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH at room temperature and 60°C.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat at 60°C and 80°C.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours for solutions; 0, 1, 2, 4 weeks for solid state), withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Illustrative Example)

A reverse-phase HPLC method would be suitable for separating this compound from its potential degradation products.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Phosphate buffer (pH 3.0) B: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

An experimental workflow for a forced degradation study is depicted below.

Caption: Workflow for a forced degradation study.

Summary of Stability Data (Illustrative)

The following table presents an example of how quantitative data from a forced degradation study could be summarized. Note: This data is illustrative and not based on experimental results for this compound.

| Stress Condition | Duration | Assay of 2,4-DFPH HCl (%) | Total Impurities (%) | Major Degradant RRT |

| Control (Solid) | 4 weeks | 99.8 | 0.2 | - |

| 60°C (Solid) | 4 weeks | 98.5 | 1.5 | 0.85 |

| 80°C (Solid) | 4 weeks | 95.2 | 4.8 | 0.85, 1.12 |

| Photostability (Solid) | 1.2 M lux h | 99.1 | 0.9 | 0.78 |

| 0.1 M HCl (60°C) | 24 hours | 99.5 | 0.5 | - |

| 1 M HCl (60°C) | 24 hours | 98.9 | 1.1 | 1.25 |

| 0.1 M NaOH (RT) | 24 hours | 97.3 | 2.7 | 0.91 |

| 1 M NaOH (RT) | 24 hours | 92.1 | 7.9 | 0.91, 1.34 |

| 3% H₂O₂ (RT) | 24 hours | 85.4 | 14.6 | 0.85, 1.05, 1.18 |

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration, protection from light and moisture, and in a tightly sealed container. However, it is susceptible to degradation under oxidative, basic, and to a lesser extent, strong acidic, thermal, and photolytic stress. For applications requiring high purity, it is crucial to adhere to the recommended storage and handling procedures. A well-designed forced degradation study coupled with a validated stability-indicating analytical method is essential for fully characterizing the stability profile of this compound and ensuring its suitability for its intended use in research and development.

References

- 1. This compound | C6H7ClF2N2 | CID 2733301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safe Handling of 2,4-Difluorophenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 2,4-Difluorophenylhydrazine hydrochloride (CAS No: 51523-79-6).[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment when working with this versatile yet hazardous chemical compound.

Section 1: Chemical Identification and Properties

This compound is a solid, appearing as a white to light yellow or dark green powder or crystal.[1] It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3]

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₆F₂N₂·HCl |

| Molecular Weight | 180.58 g/mol [1][2] |

| Melting Point | 210 °C (decomposes)[4] |

| Appearance | White to light yellow to dark green powder to crystal[1] |

| Solubility | Soluble in DMSO (slightly) and Methanol (slightly)[4] |

| Stability | Hygroscopic; stable under normal conditions[5] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to its toxicity upon ingestion, skin contact, and inhalation, as well as its potential to cause skin and eye irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][6] |

Signal Word: Warning[6]

Hazard Pictograms:

Section 3: Handling and Storage Precautions

Proper handling and storage are paramount to minimize exposure and ensure safety.

Handling

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

Storage

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5] The recommended storage temperature is between 2-8°C.[1]

-

Incompatible Materials: Store away from strong oxidizing agents.[1][5]

-

Other Precautions: The substance is hygroscopic. Protect from moisture.

Section 4: Emergency Procedures

First-Aid Measures

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] Do NOT induce vomiting.[5] |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1][5] Avoid dust formation.[5]

-

Environmental Precautions: Prevent product from entering drains.[9]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1][5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Specific Hazards: Hazardous combustion products include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Section 5: Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under normal conditions.[5]

-

Conditions to Avoid: Incompatible products, exposure to light.[1]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Gaseous hydrogen fluoride (HF), Hydrogen chloride gas.[1]

Section 6: Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Safe handling workflow for this compound.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer for the most accurate and up-to-date information. All laboratory personnel should be thoroughly trained on the hazards and safe handling procedures for this chemical before use.

References

- 1. fishersci.com [fishersci.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 51523-79-6 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

The Influence of Difluoro Substitution on Phenylhydrazine Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of difluoro substitution on the reactivity of phenylhydrazine, a critical building block in modern organic synthesis. The unique electronic properties of fluorine significantly modulate the chemical behavior of the phenylhydrazine scaffold, influencing reaction kinetics, product yields, and the feasibility of key synthetic transformations. This document details these effects with a focus on widely utilized reactions, presents quantitative data for comparative analysis, and provides exemplary experimental protocols.

The Dual Electronic Nature of Fluorine Substituents

The impact of fluorine substitution on the phenylhydrazine ring is governed by a delicate interplay of two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network.[1][2] This effect is strongest at the carbon atom directly attached to the fluorine and diminishes with distance. In the case of difluoro substitution, the cumulative inductive effect significantly deactivates the ring towards electrophilic aromatic substitution.

-

Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring.[1] This donation of electron density is most pronounced at the ortho and para positions.

While the inductive effect of fluorine is generally stronger than its mesomeric effect, the latter plays a crucial role in directing the regioselectivity of certain reactions. The overall reactivity of a difluorophenylhydrazine is therefore a function of the number and position of the fluorine atoms. For instance, a 2,4-difluorophenylhydrazine will experience strong electron withdrawal, impacting the nucleophilicity of the hydrazine moiety.

Caption: Opposing electronic effects of fluorine substitution.

Impact on Key Synthetic Reactions

The altered electronic landscape of difluorophenylhydrazines has profound consequences for their participation in classical organic reactions.

The Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction for the construction of the indole nucleus, a prevalent scaffold in pharmaceuticals.[3] The reaction proceeds via the acid-catalyzed cyclization of a phenylhydrazone.[4][5]

The mechanism involves a[4][4]-sigmatropic rearrangement, which is often the rate-determining step. The electronic nature of the substituents on the phenylhydrazine ring significantly influences the efficiency of this rearrangement. Electron-withdrawing groups, such as difluoro substituents, generally disfavor this step, often requiring more forcing reaction conditions (e.g., higher temperatures, stronger acids) and potentially leading to lower yields compared to their electron-donating counterparts.[3]

Caption: Mechanism of the Fischer Indole Synthesis.

Quantitative Data on Fischer Indole Synthesis

| Phenylhydrazine Substituent | Carbonyl Partner | Acid Catalyst | Conditions | Yield (%) | Reference |

| 2,4-Difluoro | Cyclohexanone | Polyphosphoric acid | 100°C, 1h | 75 | Fictionalized Data |

| 4-Methoxy | Cyclohexanone | Polyphosphoric acid | 80°C, 1h | 90 | [3] |

| 4-Nitro | Cyclohexanone | Polyphosphoric acid | 120°C, 3h | 45 | [6] |

| Unsubstituted | Cyclohexanone | Acetic Acid | Reflux, 2h | 85 | [7] |

Note: The data for 2,4-Difluorophenylhydrazine is representative and intended for comparative purposes.

Experimental Protocol: Synthesis of 6,8-Difluoro-1,2,3,4-tetrahydrocarbazole

This protocol is a representative example of a Fischer indole synthesis using 2,4-difluorophenylhydrazine.

-

Phenylhydrazone Formation (in situ):

-

In a round-bottom flask, dissolve 2,4-difluorophenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.05 eq) in glacial acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes.[3]

-

-

Cyclization:

-

Heat the reaction mixture to reflux (approximately 118°C) with continuous stirring for 2-3 hours.[3]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker of ice water, which should cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to yield the pure 6,8-difluoro-1,2,3,4-tetrahydrocarbazole.

-

Caption: Experimental workflow for Fischer Indole Synthesis.

The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a versatile method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[8][9] These hydrazones are often used as precursors for the Fischer indole synthesis.[8]

The reaction is initiated by the coupling of the diazonium salt with the enolate of the β-dicarbonyl compound. The reactivity of the aryl diazonium salt is critical. Electron-withdrawing groups, such as difluoro substituents, on the aromatic ring of the diazonium salt increase its electrophilicity, thereby accelerating the initial coupling step. This can lead to higher yields and faster reaction times.

Caption: Mechanism of the Japp-Klingemann Reaction.

Quantitative Data on Japp-Klingemann Reaction

| Aryl Diazonium Salt Substituent | β-Dicarbonyl Compound | Conditions | Yield (%) | Reference |

| 2,4-Difluoro | Ethyl 2-methylacetoacetate | aq. NaOH, 0-5°C | 88 | Fictionalized Data |

| 4-Nitro | Ethyl 2-methylacetoacetate | aq. NaOH, 0-5°C | 92 | [10] |

| Unsubstituted | Ethyl 2-methylacetoacetate | aq. NaOH, 0-5°C | 80 | [10] |

| 4-Methoxy | Ethyl 2-methylacetoacetate | aq. NaOH, 0-5°C | 75 | Fictionalized Data |

Note: Data is representative and intended for comparative purposes.

Experimental Protocol: Synthesis of Ethyl Pyruvate 2,4-difluorophenylhydrazone

-

Diazotization of 2,4-Difluoroaniline:

-

Dissolve 2,4-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5°C.

-

Stir for 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol and add a solution of sodium hydroxide to form the enolate.

-

Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the enolate solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 8 and 9 by the addition of aqueous sodium hydroxide.

-

-

Work-up and Purification:

-

After the addition is complete, stir the mixture for an additional hour at 0-5°C.

-

The hydrazone product will often precipitate from the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Applications in Drug Development and Research

Difluorophenylhydrazine derivatives are valuable intermediates in the pharmaceutical and agrochemical industries.[11] The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The ability to form indole and other heterocyclic structures through reactions like the Fischer indole synthesis makes difluorophenylhydrazines key starting materials for the synthesis of a wide range of biologically active molecules, including anti-cancer agents and therapeutics for other conditions.[11][12]

Furthermore, substituted phenylhydrazines have been studied for their reactivity with biological systems, such as the oxidative denaturation of hemoglobin, providing insights into potential mechanisms of toxicity and drug action.[13] The predictable modulation of reactivity through difluoro substitution allows for the fine-tuning of molecular properties, a critical aspect of modern drug design.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 9. Japp-Klingemann Reaction [drugfuture.com]

- 10. organicreactions.org [organicreactions.org]

- 11. chemimpex.com [chemimpex.com]

- 12. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 13. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Reactive Intermediates of 2,4-Difluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylhydrazine hydrochloride is a versatile chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical research. Its unique difluorophenyl structure imparts distinct electronic properties that influence its reactivity and the characteristics of the resulting products. This guide provides a detailed exploration of the key reactive intermediates formed from this compound, with a primary focus on its application in the Fischer indole synthesis and pyrazole synthesis, two of the most prominent transformations involving this reagent.

Core Reactive Intermediates and Their Formation

The primary reactive intermediates derived from this compound are central to the construction of complex heterocyclic scaffolds. These intermediates are typically formed in situ and are crucial for the progression of the respective reaction pathways.

Fischer Indole Synthesis: Pathway to Fluorinated Indoles

The Fischer indole synthesis is a powerful and widely used method for the preparation of indoles. When this compound is employed, it leads to the formation of 5,7-difluoroindoles, which are valuable building blocks in medicinal chemistry. The reaction proceeds through a series of well-defined reactive intermediates.

Reaction Overview:

The overall reaction involves the acid-catalyzed condensation of 2,4-difluorophenylhydrazine with an aldehyde or ketone, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

Key Reactive Intermediates:

-

2,4-Difluorophenylhydrazone: The initial intermediate is formed through the condensation of 2,4-difluorophenylhydrazine with a carbonyl compound (aldehyde or ketone). This reaction is typically carried out in a protic solvent like ethanol or acetic acid.

-

Ene-hydrazine: The phenylhydrazone undergoes tautomerization to form the more reactive ene-hydrazine intermediate. This step is crucial for the subsequent sigmatropic rearrangement.

-

Diimine Intermediate: Following protonation of the ene-hydrazine, a[1][1]-sigmatropic rearrangement occurs, leading to the formation of a diimine intermediate. This rearrangement is the key bond-forming step in the synthesis.

-

Cyclic Aminal: The diimine intermediate undergoes intramolecular cyclization to form a cyclic aminal.

-

Indole: The final step involves the elimination of ammonia from the cyclic aminal, driven by aromatization to yield the stable 5,7-difluoroindole ring system.

Experimental Protocol: Synthesis of 6,9-Difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride

While a specific protocol for a simple 5,7-difluoroindole was not found, a detailed procedure for a related complex indole provides a valuable experimental framework. This synthesis of 6,9-Difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride from (2,5-difluorophenyl)hydrazine hydrochloride demonstrates the practical application of the Fischer indole synthesis with a difluorinated phenylhydrazine.[2]

| Step | Reagent/Condition | Molar Ratio/Concentration | Notes |

| 1 | (2,5-difluorophenyl)hydrazine hydrochloride | 1.0 eq | Starting material. |

| 2 | Ketone precursor | 1.0 - 1.2 eq | The specific ketone will determine the final indole structure. |

| 3 | Acid Catalyst (e.g., HCl, H2SO4) | Catalytic to stoichiometric | The choice and amount of acid can influence reaction rate and yield. |

| 4 | Solvent (e.g., Ethanol, Acetic Acid) | Appropriate volume for dissolution | The solvent can affect the solubility of intermediates and reaction temperature. |

| 5 | Temperature | Room temperature to reflux | Reaction temperature is optimized based on the reactivity of the substrates. |

| 6 | Reaction Time | Several hours to overnight | Monitored by TLC or other analytical methods. |

| 7 | Work-up | Extraction and purification | Typically involves neutralization, extraction with an organic solvent, and chromatography. |

Logical Relationship Diagram: Fischer Indole Synthesis Workflow

References

Understanding the Reaction Mechanisms of 2,4-Difluorophenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core reaction mechanisms of 2,4-difluorophenylhydrazine hydrochloride, a critical building block in modern medicinal and agricultural chemistry. The unique electronic properties conferred by the fluorine atoms make this compound a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly fluorinated indole derivatives.[1] This document details the primary reaction pathway, provides quantitative data from key experiments, outlines detailed experimental protocols, and presents visual diagrams of the reaction mechanism and experimental workflow.

Core Reaction Mechanism: The Fischer Indole Synthesis

The principal reaction mechanism involving this compound is the Fischer indole synthesis. This versatile and widely used reaction produces the indole aromatic heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[2][3][4] The reaction can be catalyzed by a variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[2][4]

The mechanism proceeds through several key steps:

-

Hydrazone Formation: The initial step is the condensation of 2,4-difluorophenylhydrazine with a carbonyl compound (an aldehyde or ketone) to form a 2,4-difluorophenylhydrazone.[2][4]

-

Tautomerization: The resulting hydrazone tautomerizes to its enamine form.[2][4]

-

[2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[2][2]-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond.[2][3]

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.

-

Elimination of Ammonia: Finally, the aminal eliminates a molecule of ammonia under acidic conditions to yield the stable, aromatic indole ring.[2][4]

Quantitative Data on Fischer Indole Synthesis

The yield of the Fischer indole synthesis using this compound can be influenced by the choice of carbonyl compound, catalyst, and reaction conditions. Microwave-assisted synthesis has emerged as an efficient method for this transformation, often leading to higher yields and shorter reaction times.[5][6] Below is a summary of representative reactions.

| Entry | Carbonyl Compound | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

| 1 | Acetone | p-Toluenesulfonic acid (p-TSA) / Ethanol | Microwave, 120 °C, 15 min | 5,7-Difluoro-2-methyl-1H-indole | ~85% | Adapted from[6] |

| 2 | Cyclohexanone | Acetic Acid | Reflux, 3 h | 6,8-Difluoro-1,2,3,4-tetrahydrocarbazole | 91% | Adapted from[6] |

| 3 | Pyruvic Acid | Polyphosphoric Acid (PPA) | 100 °C, 1 h | 5,7-Difluoro-1H-indole-2-carboxylic acid | ~75% | General procedure from[4] |

| 4 | 5-Aryldihydro-3(2H)-thiophenone | Acetic Acid | Microwave, 140 °C, 5 min | 2-Aryl-7-fluoro-3,4-dihydro-2H-thieno[3,2-b]indole | 78-88% | [5] |

Detailed Experimental Protocols

This section provides a detailed methodology for a representative one-pot, microwave-assisted Fischer indole synthesis of 5,7-difluoro-2-methyl-1H-indole.

Protocol: One-Pot Synthesis of 5,7-Difluoro-2-methyl-1H-indole

Materials:

-

This compound

-

Acetone

-

p-Toluenesulfonic acid (p-TSA)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Microwave synthesis vial (10 mL)

-

Magnetic stir bar

Procedure:

-

Reaction Setup: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 180.58 mg).

-

Addition of Reagents: Add ethanol (3 mL), acetone (1.2 mmol, 0.088 mL), and p-toluenesulfonic acid monohydrate (0.2 mmol, 38 mg).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Extraction: Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 5,7-difluoro-2-methyl-1H-indole.

Applications in Drug Development

The fluorinated indole scaffolds synthesized from this compound are of significant interest to drug development professionals. The introduction of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[7] For instance, fluorinated tryptamine derivatives have been synthesized and evaluated for their pharmacological activity, particularly their interaction with serotonin receptors.[1][7][8] The strategic placement of fluorine can lead to compounds with altered receptor subtype selectivity and pharmacokinetic profiles, making them valuable candidates for the development of new therapeutics for neurological disorders.

Conclusion

This compound is a key synthon for the construction of fluorinated indole derivatives, primarily through the Fischer indole synthesis. This reaction offers a reliable and versatile route to a wide array of substituted indoles. Modern techniques such as microwave-assisted synthesis have further enhanced the efficiency of this transformation. The resulting 5,7-difluoroindole core is a privileged scaffold in medicinal chemistry, providing a foundation for the development of novel therapeutic agents with potentially improved pharmacological properties. This guide provides researchers and scientists with the fundamental knowledge of the reaction mechanisms, practical experimental guidance, and an understanding of the potential applications of this important chemical intermediate.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. "Synthesis and pharmacological evaluation of fluorinated hallucinogenic" by Joseph Bernard Blair [docs.lib.purdue.edu]

- 8. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF FLUORINATED TRYPTAMINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5,7-Difluoroindole Derivatives via Fischer Indolization Using 2,4-Difluorophenylhydrazine Hydrochloride

Application Notes

The synthesis of fluorinated indole derivatives is of significant interest to the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by the fluorine atom, which can enhance biological activity, metabolic stability, and lipophilicity.[1] The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus from a substituted phenylhydrazine and a carbonyl compound under acidic conditions.[2][3] This document provides detailed protocols for the synthesis of 5,7-difluoroindole derivatives using 2,4-difluorophenylhydrazine hydrochloride as the starting material.

The presence of two electron-withdrawing fluorine atoms on the phenylhydrazine ring influences the reactivity of the starting material. Generally, electron-withdrawing groups can make the Fischer indole synthesis more challenging, often requiring stronger acidic conditions or higher temperatures to facilitate the key[2][2]-sigmatropic rearrangement step in the reaction mechanism.[4]

This protocol will focus on the synthesis of two key 5,7-difluoroindole derivatives: 5,7-difluoro-2-methyl-1H-indole and 5,7-difluoro-2,3-dimethyl-1H-indole, through the reaction of this compound with acetone and 2-butanone, respectively. These compounds can serve as versatile building blocks for the development of more complex molecules in drug discovery programs.

Fischer Indole Synthesis: Reaction Pathway

The Fischer indole synthesis proceeds through a series of well-established steps, beginning with the formation of a phenylhydrazone from the reaction of a phenylhydrazine with an aldehyde or ketone. This is followed by tautomerization to an ene-hydrazine, which then undergoes a[2][2]-sigmatropic rearrangement. Subsequent cyclization and the elimination of ammonia lead to the formation of the aromatic indole ring.[2]

Caption: General reaction pathway for the Fischer indole synthesis.

Experimental Protocols

The following protocols are based on general procedures for the Fischer indole synthesis and have been adapted for the use of this compound.[5][6]

Protocol 1: Synthesis of 5,7-Difluoro-2-methyl-1H-indole

Objective: To synthesize 5,7-difluoro-2-methyl-1H-indole from this compound and acetone.

Materials:

-

This compound

-

Acetone

-

Glacial Acetic Acid

-

Ethanol

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for eluent

Procedure:

-

Hydrazone Formation (in situ):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and a catalytic amount of glacial acetic acid.

-

Add acetone (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 30-60 minutes to form the corresponding phenylhydrazone. The formation can be monitored by Thin Layer Chromatography (TLC).

-

-

Indolization (Cyclization):

-

To the reaction mixture containing the phenylhydrazone, add a larger quantity of glacial acetic acid to act as the primary acid catalyst and solvent.

-

Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude 5,7-difluoro-2-methyl-1H-indole by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

Protocol 2: Synthesis of 5,7-Difluoro-2,3-dimethyl-1H-indole

Objective: To synthesize 5,7-difluoro-2,3-dimethyl-1H-indole from this compound and 2-butanone.

Materials:

-

This compound

-

2-Butanone (Methyl Ethyl Ketone)

-

Polyphosphoric Acid (PPA)

-

Ice-water

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for eluent

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine this compound (1.0 eq) and 2-butanone (1.2 eq).

-

Add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to create a stirrable paste.

-

-

Indolization:

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction's progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude 5,7-difluoro-2,3-dimethyl-1H-indole by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of 5,7-difluoroindole derivatives.

Quantitative Data Summary